4-Chloro-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid
CAS No.: 1211583-37-7
Cat. No.: VC0179163
Molecular Formula: C8H5ClN2O2
Molecular Weight: 196.59
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1211583-37-7 |
|---|---|
| Molecular Formula | C8H5ClN2O2 |
| Molecular Weight | 196.59 |
| IUPAC Name | 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid |
| Standard InChI | InChI=1S/C8H5ClN2O2/c9-5-1-2-10-7-4(5)3-6(11-7)8(12)13/h1-3H,(H,10,11)(H,12,13) |
| Standard InChI Key | YJOYSLRWGHGFKN-UHFFFAOYSA-N |
| SMILES | C1=CN=C2C(=C1Cl)C=C(N2)C(=O)O |
Introduction
Chemical Structure and Properties
4-Chloro-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid belongs to the pyrrolopyridine class of heterocyclic compounds, featuring a fused ring system that combines pyrrole and pyridine moieties. The compound's structure is characterized by a chloro substituent at the 4-position and a carboxylic acid group at the 2-position of the pyrrolopyridine core. This arrangement of functional groups contributes to its unique chemical reactivity and potential biological activities.
Physical and Chemical Identifiers
The compound is uniquely identified through several standardized chemical identifiers, which are essential for scientific reference and database cataloging.
| Property | Value |
|---|---|
| CAS Number | 1211583-37-7 |
| Molecular Formula | C8H5ClN2O2 |
| Molecular Weight | 196.59 g/mol |
| IUPAC Name | 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid |
| Standard InChI | InChI=1S/C8H5ClN2O2/c9-5-1-2-10-7-4(5)3-6(11-7)8(12)13/h1-3H,(H,10,11)(H,12,13) |
| Standard InChIKey | YJOYSLRWGHGFKN-UHFFFAOYSA-N |
| SMILES | C1=CN=C2C(=C1Cl)C=C(N2)C(=O)O |
| PubChem Compound ID | 53350368 |
Table 1: Chemical identifiers of 4-Chloro-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid
Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for predicting its behavior in various chemical and biological systems.
| Property | Value |
|---|---|
| XLogP3 | 1.8 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
| Storage Conditions | Room temperature |
Table 2: Physicochemical properties of 4-Chloro-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid
The moderate lipophilicity (XLogP3 = 1.8) suggests a balance between aqueous solubility and membrane permeability, which is a desirable characteristic for potential drug candidates . The presence of two hydrogen bond donors and three acceptors provides opportunities for interactions with biological targets, while the limited number of rotatable bonds suggests a relatively rigid structure that may contribute to binding specificity .
Synthetic Applications
4-Chloro-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid serves as a versatile building block in chemical synthesis, with applications spanning pharmaceuticals, agrochemicals, and materials science . The compound's utility in synthesis stems from its distinctive structural features that enable selective modifications.
Role in Chemical Synthesis
The compound functions as a crucial intermediate in the development of complex molecular structures. Its pyrrolopyridine core provides a scaffold upon which diverse functional groups can be introduced . The chloro substituent at the 4-position is particularly valuable as it allows for selective derivatization through various cross-coupling reactions and nucleophilic substitutions . These transformations can introduce diverse functionalities that modify the compound's chemical and biological properties.
Functionalization Opportunities
The carboxylic acid group at the 2-position serves as an important handle for further chemical modifications . This functional group can participate in:
-
Amide coupling reactions to create peptide-like structures
-
Esterification to produce compounds like methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
-
Reduction to alcohols or aldehydes
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Decarboxylation reactions to access the core structure
These transformations expand the chemical space accessible from this starting material, making it valuable in diversity-oriented synthesis programs aimed at generating compound libraries for biological screening .
Related Compounds and Derivatives
Several derivatives of 4-Chloro-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid have been reported, each with modifications that alter their chemical properties and potential applications.
Ester Derivatives
One significant derivative is ethyl 4-chloro-1H-pyrrolo[2,3-B]pyridine-2-carboxylate, which serves as a precursor for further chemical modifications. The esterification of the carboxylic acid group increases lipophilicity and may enhance cellular permeability, making such derivatives useful in certain biological applications.
Similarly, methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (also known as methyl 4-chloro-7-azaindole-2-carboxylate) is another important ester derivative with potential applications in medicinal chemistry .
Protected Derivatives
4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid represents another modification where a phenylsulfonyl group is introduced at the N1 position. This protection of the pyrrole nitrogen can alter the compound's reactivity and stability, facilitating selective reactions at other positions in the molecule.
Structural Isomers
While structurally distinct from the target compound, 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid represents an isomeric form with a different arrangement of the fused ring system . Such isomers may exhibit distinct biological activities due to differences in their three-dimensional structures and electronic properties.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|
| 4-Chloro-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid | C8H5ClN2O2 | 196.59 | Parent compound |
| Ethyl 4-chloro-1H-pyrrolo[2,3-B]pyridine-2-carboxylate | C10H9ClN2O2 | 224.64 | Ethyl ester derivative |
| Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | C9H7ClN2O2 | 210.62 | Methyl ester derivative |
| 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid | C14H9ClN2O4S | 336.75 | N-phenylsulfonyl protected derivative |
| 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | C8H5ClN2O2 | 196.59 | Isomeric structure with different ring fusion pattern |
Table 3: Comparison of 4-Chloro-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid and related compounds
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